molecular formula C14H23N3O4S B2479886 3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2034298-74-1

3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

Cat. No. B2479886
M. Wt: 329.42
InChI Key: KNBNZKYGKXIGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of CPDD includes a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

A variety of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores through two- and three-way optimization of 3 and 4CR by Knoevenagel condensation were synthesized .

Scientific Research Applications

Synthetic Methodologies

Research has focused on developing new synthetic routes and methodologies for creating imidazolidine-2,4-dione derivatives and related compounds. For instance, a study highlighted a novel and convenient synthesis of 13,16-diazaestrone analogs through chemoselective N-alkylation and selective reduction processes, showcasing the versatility of imidazolidine derivatives in synthetic chemistry (Parihar & Ramana, 2003). Similarly, the efficient synthesis of piperazine-2,6-dione derivatives under microwave irradiation indicates the broad applicability of these methodologies in creating compounds with potential anticancer activity (Kumar et al., 2013).

Pharmacological Activities

The pharmacological exploration of imidazolidine-2,4-dione derivatives has led to the identification of compounds with significant biological activities. For example, a series of 3-arylsulfonylimidazolidine-2,4-diones demonstrated promising hypoglycemic activity in an alloxanized diabetic rat model, highlighting their potential in diabetes management (Hussain et al., 2015). Furthermore, substituted 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives were investigated as novel nonpeptide inhibitors of human heart chymase, indicating their potential application in cardiovascular diseases (Niwata et al., 1997).

Novel Chemosensitizers

The search for novel chemosensitizers to improve antibiotic effectiveness against resistant bacterial strains has also been a research focus. A study evaluated amine derivatives of 5-aromatic imidazolidine-4-ones for their ability to enhance antibiotics' effectiveness, particularly against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of these compounds in combating antibiotic resistance (Matys et al., 2015).

properties

IUPAC Name

3-(1-cyclohexylsulfonylpiperidin-4-yl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c18-13-10-15-14(19)17(13)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h11-12H,1-10H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBNZKYGKXIGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Cyclohexylsulfonyl)piperidin-4-yl)imidazolidine-2,4-dione

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